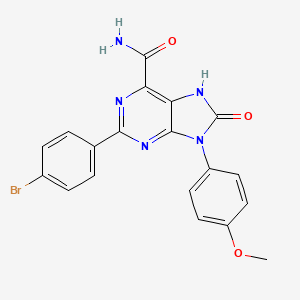![molecular formula C17H19F2N3O3 B2542272 N-(1-cyanocycloheptyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide CAS No. 1147496-62-5](/img/structure/B2542272.png)
N-(1-cyanocycloheptyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCPPA and is known to have unique biochemical and physiological effects.
作用機序
The mechanism of action of DCPPA is not fully understood, but it is known to modulate the activity of certain ion channels in the brain. Specifically, DCPPA has been shown to activate the G protein-coupled receptor GPR40, which is involved in the regulation of insulin secretion and glucose homeostasis.
Biochemical and Physiological Effects:
DCPPA has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cancer cell growth, and the regulation of insulin secretion and glucose homeostasis. Additionally, DCPPA has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related disorders.
実験室実験の利点と制限
DCPPA has several advantages for use in lab experiments, including its stability and ease of synthesis. However, one limitation of DCPPA is its relatively low potency, which may make it less suitable for certain applications.
将来の方向性
There are several potential future directions for research on DCPPA, including:
1. Further exploration of the compound's mechanism of action, with a focus on its effects on ion channel activity and GPR40 signaling.
2. Development of more potent derivatives of DCPPA for use in drug development and cancer research.
3. Investigation of the compound's potential as an antioxidant agent, with a focus on its effects on oxidative stress-related disorders.
4. Exploration of the compound's potential as a scaffold for the development of novel drugs.
5. Examination of the compound's effects on other physiological processes, such as inflammation and immune function.
In conclusion, DCPPA is a chemical compound with unique biochemical and physiological effects that has potential applications in various fields. Further research on this compound may lead to the development of new treatments for neurological disorders, cancer, and other diseases.
合成法
DCPPA can be synthesized using a variety of methods, including the reaction of 1-cyanocycloheptanone with 2,2-difluoro-2H-1,3-benzodioxole-5-amine in the presence of an appropriate base. The reaction proceeds through an imine intermediate, which is then reduced to the final product using a reducing agent.
科学的研究の応用
DCPPA has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, DCPPA has been shown to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
In cancer research, DCPPA has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anticancer agent. Additionally, DCPPA has been studied for its potential use as a drug scaffold, with researchers exploring ways to modify the compound to enhance its pharmacological properties.
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[(2,2-difluoro-1,3-benzodioxol-5-yl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O3/c18-17(19)24-13-6-5-12(9-14(13)25-17)21-10-15(23)22-16(11-20)7-3-1-2-4-8-16/h5-6,9,21H,1-4,7-8,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIKMFWJXZRAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CNC2=CC3=C(C=C2)OC(O3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B2542189.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2542191.png)

![[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-imidazol-5-yl)methanone](/img/structure/B2542196.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide](/img/structure/B2542197.png)
![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2542200.png)



![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2542205.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B2542206.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2542211.png)